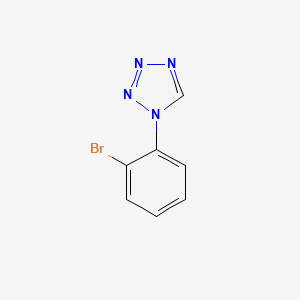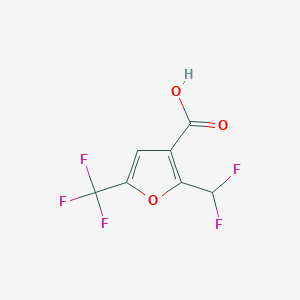
2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a furan ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with furan-3-carboxylic acid as the core structure.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl lithium.
Reaction Conditions: These reactions often require specific conditions such as low temperatures, inert atmospheres, and the use of catalysts to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the availability of large quantities of starting materials, and implementing purification techniques to achieve high purity and yield.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the furan ring.
Substitution: Substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted furans and derivatives.
科学研究应用
Chemistry: This compound is used in the study of fluorinated organic compounds and their properties. It serves as a model compound for understanding the effects of fluorination on molecular behavior.
Biology: The compound can be used in biological studies to investigate the interaction of fluorinated molecules with biological systems. It may also be used as a probe to study enzyme activity and inhibition.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced stability and bioactivity. This compound could potentially be used in the development of new drugs.
Industry: The compound's unique properties make it useful in materials science, particularly in the development of fluorinated polymers and coatings.
作用机制
The mechanism by which 2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance binding affinity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes.
Receptors: It may bind to receptors and modulate their activity.
Pathways: It may affect various biochemical pathways, leading to therapeutic effects.
相似化合物的比较
2-(Trifluoromethyl)furan-3-carboxylic acid: Similar structure but lacks the difluoromethyl group.
5-(Difluoromethyl)furan-3-carboxylic acid: Similar structure but the positions of the fluorine atoms are different.
2-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid: Similar fluorinated aromatic structure but with a different core.
Uniqueness: 2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid is unique due to the combination of both difluoromethyl and trifluoromethyl groups on the furan ring, which can lead to distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O3/c8-5(9)4-2(6(13)14)1-3(15-4)7(10,11)12/h1,5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECHADGEQQBIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1C(=O)O)C(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

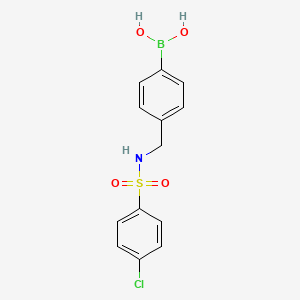
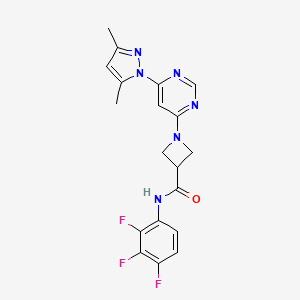
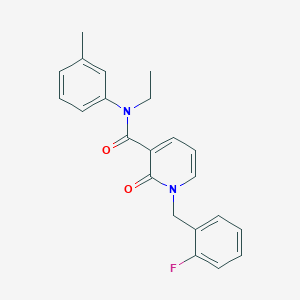
![(1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2915805.png)
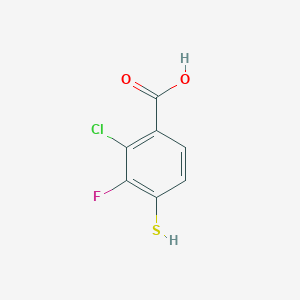
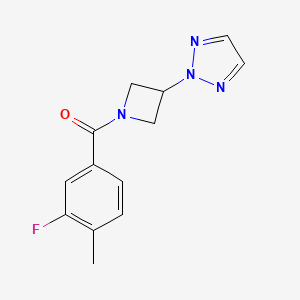
![3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2915809.png)
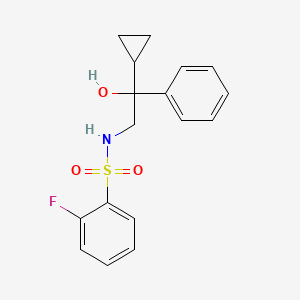
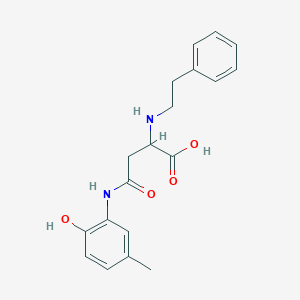
![5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2915816.png)
![methyl 4-[(diethylcarbamoyl)amino]benzoate](/img/structure/B2915817.png)
![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B2915819.png)
